molecular formula C7H17NO2S B12314583 5-Methylhexane-2-sulfonamide

5-Methylhexane-2-sulfonamide

Cat. No.: B12314583
M. Wt: 179.28 g/mol
InChI Key: YJUGNZVQEZBSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhexane-2-sulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group (SO2) attached to an amine group (NH2). This compound has the molecular formula C7H17NO2S and a molecular weight of 179.28 g/mol . Sulfonamides have been widely studied due to their diverse biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 5-Methylhexane-2-sulfonamide, the synthesis typically involves the reaction of 5-methylhexane-2-amine with a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, environmentally friendly methods, such as iodine-mediated amination of sodium sulfinates, have been developed to provide a more sustainable approach to sulfonamide synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methylhexane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methylhexane-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used to introduce the sulfonamide functional group into target compounds .

Biology and Medicine: Sulfonamides, including this compound, have been studied for their antibacterial and antiviral properties. They inhibit the growth of bacteria by interfering with folate synthesis, which is essential for bacterial DNA replication . Additionally, sulfonamides have shown potential in treating various medical conditions, including hypertension, diabetes, and cancer .

Industry: In the industrial sector, sulfonamides are used in the production of herbicides, pesticides, and dyes. They also serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Methylhexane-2-sulfonamide is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different solubility and reactivity compared to other sulfonamides.

Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

5-methylhexane-2-sulfonamide

InChI

InChI=1S/C7H17NO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10)

InChI Key

YJUGNZVQEZBSAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.